5-Chloro-2-ethoxy-3-nitropyridine
Overview
Description
5-Chloro-2-ethoxy-3-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 . It has a molecular weight of 202.6 . The compound is typically in solid form and has a tan color .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-ethoxy-3-nitropyridine is1S/C7H7ClN2O3/c1-2-13-7-6 (10 (11)12)3-5 (8)4-9-7/h3-4H,2H2,1H3
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Chloro-2-ethoxy-3-nitropyridine has a boiling point of 275°C and a density of 1.378 . It has a flash point of 120°C and should be stored at temperatures between 2-8°C .Scientific Research Applications
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Chemical Synthesis
- Application : 5-Chloro-2-ethoxy-3-nitropyridine is used as an organic synthesis intermediate . It’s involved in various chemical reactions to produce other compounds .
- Method of Application : The specific procedures would depend on the target compound. Generally, it would involve reaction conditions tailored to promote the desired chemical transformation .
- Results : The outcomes would vary based on the specific synthesis goal. The product could be a new compound with potential applications in various fields like pharmaceuticals .
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Pharmaceutical Research
- Application : This compound is also used as a pharmaceutical intermediate , which means it’s used in the production of pharmaceutical drugs.
- Method of Application : It’s used in laboratory research and development processes, as well as in chemical production processes .
- Results : The specific results would depend on the pharmaceutical compound being produced. It could potentially lead to the development of new drugs .
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Synthesis of Nitropyridines
- Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of nitropyridines .
- Method of Application : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
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Synthesis of Imidazo[4,5-c]pyridines
- Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines .
- Method of Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
- Results : The specific results would depend on the specific synthesis goal. The product could be a new compound with potential applications in various fields .
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Synthesis of 2-Substituted-5-Nitropyridines
- Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines .
- Method of Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
- Results : The specific results would depend on the specific synthesis goal. The product could be a new compound with potential applications in various fields .
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Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
- Application : 5-Chloro-2-ethoxy-3-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
- Method of Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
- Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-ethoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBDCRAUJIDTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650095 | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-3-nitropyridine | |
CAS RN |
886373-32-6 | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886373-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-ethoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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